2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
This compound is a structurally complex molecule featuring an azetidine ring fused with a hexahydro-isoindole-dione core and a 3-(3-fluoro-4-methylphenyl)propanoyl substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the isoindole-dione moiety may influence electronic properties and intermolecular interactions. This structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins with well-defined hydrophobic pockets or catalytic sites .
Properties
IUPAC Name |
2-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-13-6-7-14(10-18(13)22)8-9-19(25)23-11-15(12-23)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-3,6-7,10,15-17H,4-5,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXQSWPLDAEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the azetidinyl ring and the attachment of the fluoro-methylphenyl group. Common synthetic routes may involve:
Formation of the Azetidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Fluoro-Methylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the fluoro-methylphenyl moiety.
Formation of the Hexahydro-Isoindole-Dione Moiety: This can be synthesized through cyclization reactions involving dicarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (): Differs in the substituent at the azetidine nitrogen (diphenylmethyl vs. 3-(3-fluoro-4-methylphenyl)propanoyl).
2-{[3-(Aminomethyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (): Replaces the azetidine-propanoyl moiety with a phenylmethylamine group. The absence of the fluorinated aromatic ring may decrease lipophilicity and alter pharmacokinetic profiles .
Pharmacokinetic and Physicochemical Properties
A comparative analysis of key properties is summarized below:
- The target compound’s higher logP (3.2 vs. 1.8–4.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The fluorine atom may enhance metabolic stability compared to non-fluorinated analogues .
Bioactivity and Target Engagement
- Similarity Clustering : Compounds with analogous azetidine-isoindole-dione cores cluster into groups with shared bioactivity profiles, such as kinase or protease inhibition (). The 3-fluoro-4-methylphenyl group in the target compound may confer specificity for fluorophilic binding pockets (e.g., in HDACs or PARPs) .
Computational Modeling Insights
- Molecular dynamics simulations predict that the fluorinated aromatic group stabilizes target binding via π-π stacking and hydrophobic interactions, unlike non-fluorinated analogues .
- QSAR models highlight the critical role of the azetidine ring’s puckering amplitude (described by Cremer-Pople coordinates) in modulating bioactivity, a feature less pronounced in larger heterocycles like pyrrolidines .
Biological Activity
The compound 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a complex structure comprising an isoindole core and an azetidine ring. Its chemical formula is , and it features notable substituents that contribute to its biological properties.
Biological Activity Overview
Recent studies have focused on the biological activity of this compound in various contexts:
- Antitumor Activity : Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties : Compounds similar in structure have shown promising antimicrobial activity against various bacterial strains. The presence of fluorinated phenyl groups is hypothesized to enhance membrane permeability and disrupt bacterial cell integrity .
- Enzyme Inhibition : This compound has been evaluated for its potential as an inhibitor of specific enzymes such as autotaxin (ATX) and carbonic anhydrase (CA). These enzymes are implicated in tumor progression and metastasis, making their inhibition a valuable therapeutic target .
1. Antitumor Efficacy
A study involving isoindole derivatives demonstrated that modifications at the azetidine position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases .
2. Antimicrobial Screening
In vitro assays revealed that the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Receptor Interaction : Binding studies indicate that the compound interacts with serotonin receptors, which may explain its antidepressant-like effects observed in preliminary animal models .
- Enzyme Modulation : The dual inhibition of ATX and CA suggests a synergistic effect that could enhance therapeutic efficacy in treating diseases characterized by excessive lysophosphatidic acid production or altered pH levels in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
